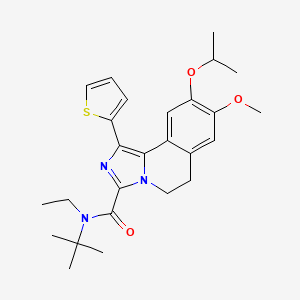
Fgfr3-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FGFR3-IN-5 is a small molecule inhibitor specifically designed to target the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrations in FGFR3 signaling are implicated in various cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FGFR3-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions vary depending on the specific steps but generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
FGFR3-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized molecules .
Scientific Research Applications
FGFR3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR3 signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with FGFR3 aberrations, such as bladder cancer and multiple myeloma.
Mechanism of Action
FGFR3-IN-5 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: An irreversible FGFR inhibitor with potent antitumor activity.
Infigratinib: A selective FGFR inhibitor used in the treatment of cholangiocarcinoma.
Uniqueness
FGFR3-IN-5 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors, which often target multiple FGFR isoforms. This selectivity reduces off-target effects and enhances its therapeutic potential in cancers specifically driven by FGFR3 aberrations .
Properties
Molecular Formula |
C24H24FN7O3 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6-[1-[1-(3-fluoro-1-prop-2-enoylazetidine-3-carbonyl)piperidin-4-yl]pyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24FN7O3/c1-3-21(33)30-14-24(25,15-30)23(34)29-6-4-19(5-7-29)31-13-18(11-27-31)16-8-20(35-2)22-17(9-26)10-28-32(22)12-16/h3,8,10-13,19H,1,4-7,14-15H2,2H3 |
InChI Key |
GUEZCEZQFMVREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C#N)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


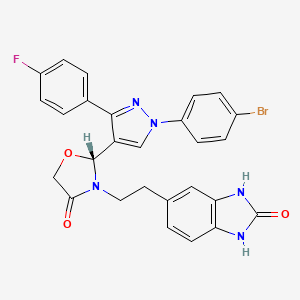
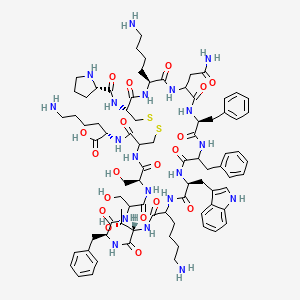

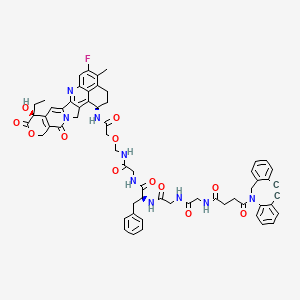
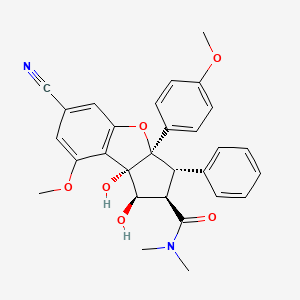

![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

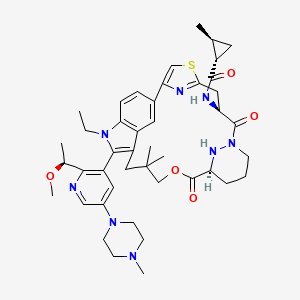
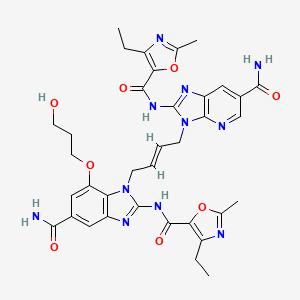
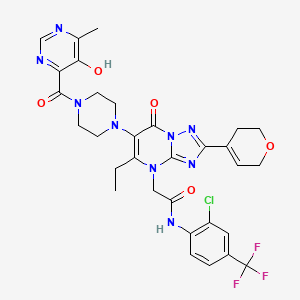
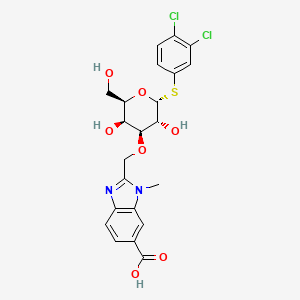
![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
